molecular formula C8H16N2 B2737754 rac-(3aR,7aS)-1-methyl-octahydro-1H-pyrrolo[2,3-c]pyridine,cis CAS No. 2245361-11-7

rac-(3aR,7aS)-1-methyl-octahydro-1H-pyrrolo[2,3-c]pyridine,cis

Cat. No.: B2737754
CAS No.: 2245361-11-7
M. Wt: 140.23
InChI Key: DGKKRYRUSCGLGJ-YUMQZZPRSA-N
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Description

rac-(3aR,7aS)-1-methyl-octahydro-1H-pyrrolo[2,3-c]pyridine,cis: is a bicyclic nitrogen-containing compound It is part of the pyrrolidine family and is characterized by its unique structure, which includes a fused pyrrolidine and piperidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(3aR,7aS)-1-methyl-octahydro-1H-pyrrolo[2,3-c]pyridine,cis typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a suitable amine with a cyclic ketone, followed by reduction and cyclization steps. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the ring system, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce fully saturated analogs.

Scientific Research Applications

Chemistry: In organic synthesis, rac-(3aR,7aS)-1-methyl-octahydro-1H-pyrrolo[2,3-c]pyridine,cis serves as a valuable building block for the construction of more complex molecules

Biology: This compound has potential applications in the study of biological systems, particularly in the design of enzyme inhibitors and receptor modulators. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Medicine: In medicinal chemistry, derivatives of this compound are explored for their pharmacological properties. They may exhibit activity against various diseases, including neurological disorders and infections.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of rac-(3aR,7aS)-1-methyl-octahydro-1H-pyrrolo[2,3-c]pyridine,cis involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the desired biological effect.

Comparison with Similar Compounds

    Pyrrolidine: A simpler analog with a single five-membered ring.

    Piperidine: Another related compound with a six-membered ring.

    Octahydroindole: A bicyclic compound with a similar fused ring system but different stereochemistry.

Uniqueness: The uniqueness of rac-(3aR,7aS)-1-methyl-octahydro-1H-pyrrolo[2,3-c]pyridine,cis lies in its specific stereochemistry and fused ring system, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

(3aS,7aR)-1-methyl-2,3,3a,4,5,6,7,7a-octahydropyrrolo[2,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-10-5-3-7-2-4-9-6-8(7)10/h7-9H,2-6H2,1H3/t7-,8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGKKRYRUSCGLGJ-YUMQZZPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2C1CNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@H]2[C@@H]1CNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2245361-11-7
Record name rac-(3aR,7aS)-1-methyl-octahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride
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